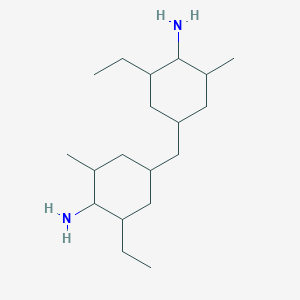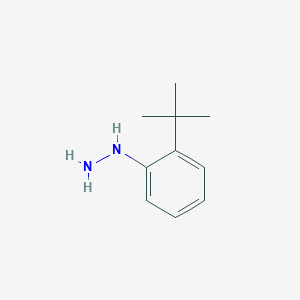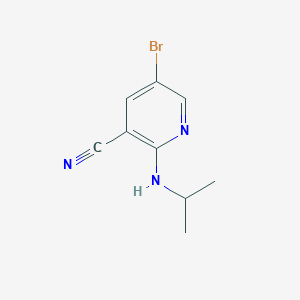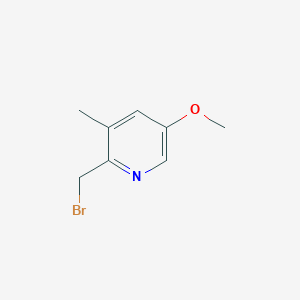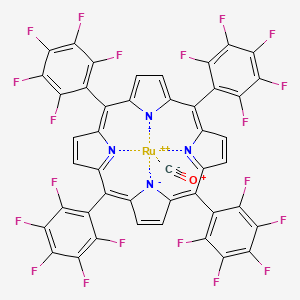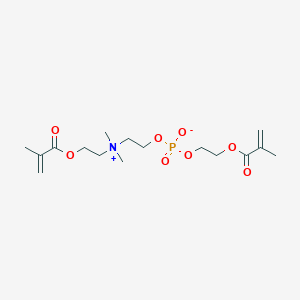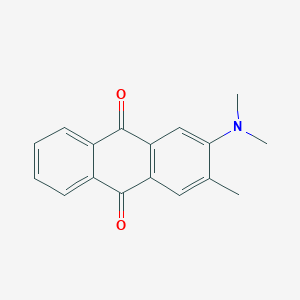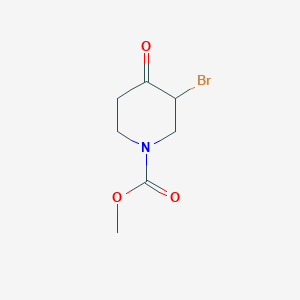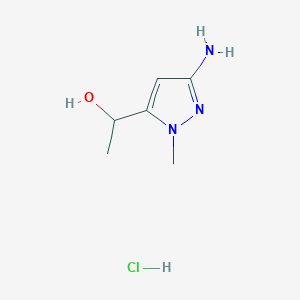
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethan-1-ol under specific conditions. One common method involves dissolving the starting materials in ethanol and cooling the solution to 0°C. The reaction mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole-based compounds.
Substitution: The amino group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives can be further utilized in the synthesis of more complex compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target proteins, influencing their activity. The pyrazole ring can also interact with various enzymes, potentially inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride.
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar chemical properties.
1-Methyl-5-hydroxy-1H-pyrazole: A hydroxylated pyrazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C6H12ClN3O |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
1-(5-amino-2-methylpyrazol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(10)5-3-6(7)8-9(5)2;/h3-4,10H,1-2H3,(H2,7,8);1H |
InChI-Schlüssel |
VESINJLTLBYQAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=NN1C)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


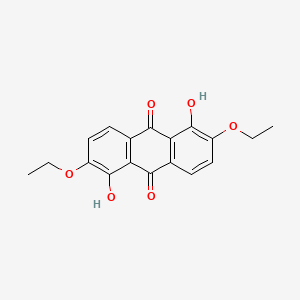
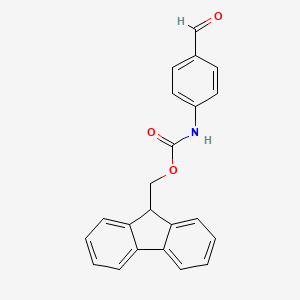
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
